Midodrine D6 Hydrochloride

Descripción general

Descripción

Midodrine D6 Hydrochloride is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .

Synthesis Analysis

Midodrine D6 Hydrochloride is synthesized via a Hantzsch condensation reaction . The process variables such as reaction temperature, heating time, reagent volume, and pH were screened by operating a 2-level full factorial design .Molecular Structure Analysis

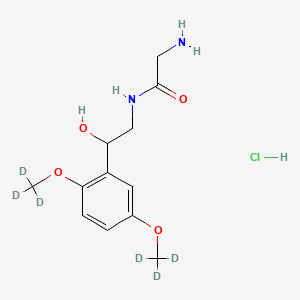

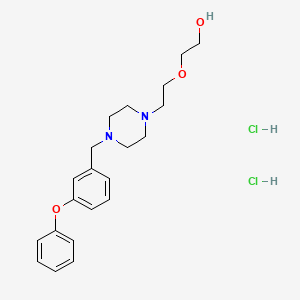

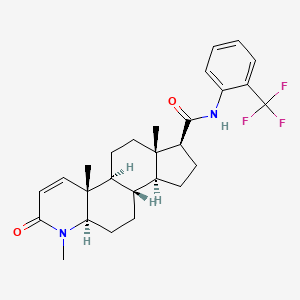

The molecular formula of Midodrine D6 Hydrochloride is C12H12D6N2O4 • HCl . The InChI code is InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; .Chemical Reactions Analysis

Midodrine D6 Hydrochloride undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine . The optimal reaction parameters of this chemical derivatization were determined using a Hantzsch condensation reaction .Physical And Chemical Properties Analysis

Midodrine D6 Hydrochloride is a solid substance . It has a molecular weight of 296.8 and is soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Application in Intensive Care Units (ICUs)

Specific Scientific Field

Summary of the Application

- Midodrine is used in ICUs for the early liberation from vasopressor support . It’s an oral vasopressor that has been used for hemodynamic support in non-critically ill patients .

Methods of Application

- In the LIBERATE study, adult critically ill patients receiving stable or decreasing doses of IV vasopressors were randomized to receive either midodrine 10 mg administered enterally every 8 h or placebo until 24 h post-discontinuation of IV vasopressors .

Results or Outcomes

- The primary outcome of the study was ICU length of stay. Secondary outcomes included all-cause mortality at 90 days, hospital length of stay, length of IV vasopressor support, re-initiation of IV vasopressors, rates of ICU readmission, and occurrence of adverse events .

Prevention of Orthostatic Hypotension during Early Mobilization after Hip Arthroplasty

Specific Scientific Field

Summary of the Application

- Midodrine is used for the prevention of orthostatic hypotension during early mobilization after hip arthroplasty .

Methods of Application

- In a double-blind, randomized trial, patients 18 years or older and scheduled for total hip arthroplasty under spinal anesthesia were allocated to either 5 mg midodrine hydrochloride or placebo orally 1 h before mobilization at 6 and 24 h postoperatively .

Results or Outcomes

- The primary outcome was the prevalence of orthostatic hypotension (decrease in systolic or diastolic arterial pressures of > 20 or 10 mmHg, respectively) during mobilization 6 h after surgery .

Treatment of Chronic Orthostatic Hypotension

Specific Scientific Field

Summary of the Application

- Midodrine hydrochloride is a short-acting pressor agent that raises blood pressure in the upright position in patients with orthostatic hypotension .

Methods of Application

Results or Outcomes

Treatment of Symptomatic Orthostatic Hypotension

Specific Scientific Field

Summary of the Application

- Midodrine hydrochloride is indicated for the treatment of symptomatic orthostatic hypotension . It can reduce dizziness and faints by about a third .

Methods of Application

Results or Outcomes

Prevention of Excessive Drops in Blood Pressure in Dialysis Patients

Specific Scientific Field

Summary of the Application

- Small studies have shown that midodrine can be used to prevent excessive drops in blood pressure in people requiring dialysis .

Methods of Application

Results or Outcomes

Treatment of Complications of Cirrhosis

Specific Scientific Field

Summary of the Application

- Midodrine has been used in the complications of cirrhosis . It is also used with octreotide for hepatorenal syndrome .

Methods of Application

Results or Outcomes

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Midodrine D6 Hydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

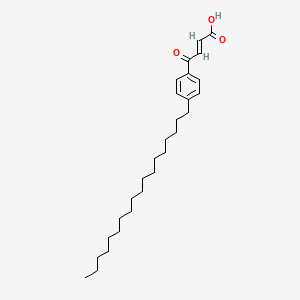

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

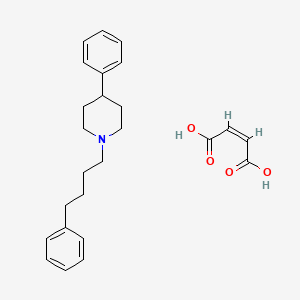

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

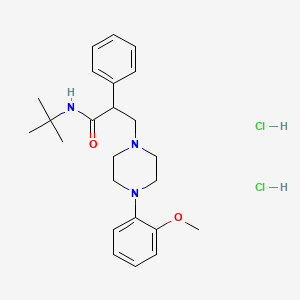

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)